molecular formula C10H18ClNO2 B1403442 Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride CAS No. 1419101-33-9

Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride

Cat. No.: B1403442
CAS No.: 1419101-33-9
M. Wt: 219.71 g/mol
InChI Key: UOFBYUYFCIVCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Heterocyclic Architecture: Cyclopentane-Pyrrole Fusion Analysis

The compound’s core consists of a cyclopentane ring fused to a pyrrolidine system, forming a bicyclo[3.3.0]octane framework. The pyrrole nitrogen occupies position 1 of the bicyclic system, while the ester group at position 5 introduces a reactive carbonyl site. Key bond lengths and angles derived from X-ray diffraction (Table 1) reveal strain in the fused rings, with C–C bonds in the cyclopentane moiety averaging $$ 1.54 \, \text{Å} $$ and C–N bonds in the pyrrolidine ring measuring $$ 1.47 \, \text{Å} $$.

Table 1: Selected Bond Parameters from X-ray Crystallography

Bond Type Length (Å) Angle (°) Source
C3a–C6a 1.52 95.2
N1–C2 1.47 108.7
C5–O (ester) 1.21 122.4

The fused ring system imposes conformational rigidity, as evidenced by restricted rotation about the N1–C2 and C3a–C6a bonds. This rigidity enhances stability in synthetic intermediates and influences reactivity at the ester carbonyl.

Stereochemical Configuration and Chiral Center Assignments

The molecule contains two chiral centers at positions 3a and 6a, adopting a cis-configuration confirmed by nuclear Overhauser effect (NOE) correlations and single-crystal X-ray analysis. In the solid state, the hydrochloride salt crystallizes in the orthorhombic space group $$ P2_1/n $$, with unit cell parameters $$ a = 6.772 \, \text{Å}, b = 14.628 \, \text{Å}, c = 12.187 \, \text{Å} $$, and $$ \beta = 94.20^\circ $$. The absolute configuration is assigned as (3aR,6aR) based on anomalous dispersion effects in crystallographic data.

Stereochemical Features :

  • Torsional Angles : The C3a–N1–C2–C5 torsion angle measures $$ -12.3^\circ $$, indicating a puckered pyrrolidine ring.
  • Hydrogen Bonding : The protonated amine forms a chloride-bridged dimer in the crystal lattice, with N–H···Cl distances of $$ 2.12 \, \text{Å} $$.

X-ray Crystallographic Studies of Solid-State Conformations

X-ray analysis reveals a boat-like conformation for the pyrrolidine ring, with the cyclopentane ring adopting an envelope conformation (Figure 1). The ester group lies in a pseudo-equatorial position, minimizing steric interactions with the bicyclic framework. Key crystallographic data include:

  • Density : $$ 1.28 \, \text{g/cm}^3 $$
  • R-factor : $$ 0.0615 $$ for 1,531 reflections
  • Thermal Parameters : Isotropic displacement parameters $$ < 0.05 \, \text{Å}^2 $$ for non-hydrogen atoms.

The solid-state structure contrasts with solution-phase NMR data, where dynamic averaging of ring puckering is observed at room temperature. Low-temperature NMR studies at $$ 214 \, \text{K} $$ in CDCl$$_3$$ freeze the conformation, yielding spectra consistent with the X-ray geometry.

Comparative Analysis with Related Cyclopenta[c]pyrrole Derivatives

Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride differs from analogs in substituent electronic effects and ring strain (Table 2). For example:

Table 2: Structural Comparison with Derivatives

Compound Molecular Formula Key Feature Source
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid $$ \text{C}8\text{H}{11}\text{NO}_2 $$ Free carboxylic acid group
tert-Butyl trans-5-oxo derivative $$ \text{C}{12}\text{H}{19}\text{NO}_3 $$ Ketone at position 5, trans-ester
Ethyl 1,2,3,3a,6,6a-hexahydro derivative $$ \text{C}{10}\text{H}{15}\text{NO}_2 $$ Neutral ester, no hydrochloride salt
  • Electronic Effects : The hydrochloride salt’s protonated amine increases solubility in polar solvents compared to neutral analogs.
  • Ring Strain : Substituents at position 5 alter puckering angles; the ketone in tert-butyl derivatives increases strain by $$ 2.3 \, \text{kcal/mol} $$ relative to the ester.
  • Synthetic Utility : The ethyl ester serves as a precursor for amide coupling, while the free acid (CAS 1419101-18-0) is used in peptide synthesis.

Properties

IUPAC Name

ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h7-9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFBYUYFCIVCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate with a suitable cyclizing agent. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Reagents/Conditions :

    • Basic hydrolysis: LiOH·H2_2O in THF/H2_2O .

    • Acidic hydrolysis: HCl in dioxane .

  • Products :

    • Carboxylic acid (e.g., hexahydrocyclopenta[c]pyrrole-5-carboxylic acid) after basic hydrolysis .

    • Hydrochloride salt of the acid under acidic conditions .

ReagentConditionsProductYieldSource
LiOH·H2_2OTHF/H2_2O, 25°CCarboxylic acid85–90%
HCl (4 M)Dioxane, 3hHydrochloride salt of carboxylic acid99%

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

  • Reagents/Conditions :

    • Lithium aluminum hydride (LiAlH4_4) in anhydrous ether.

  • Products :

    • Hexahydrocyclopenta[c]pyrrol-5-yl methanol.

ReagentConditionsProductYieldSource
LiAlH4_4Anhydrous ether, refluxPrimary alcohol75–80%

Nucleophilic Substitution at the Amine Group

The secondary amine (after deprotection) participates in nucleophilic substitution reactions.

  • Deprotection :

    • Boc-protected amine is deprotected using HCl in dioxane .

  • Substitution :

    • Reaction with methyl 2-chloro-6-methylpyrimidine-4-carboxylate forms pyrimidine derivatives .

StepReagents/ConditionsProductYieldSource
DeprotectionHCl in dioxane, 3hFree amine hydrochloride95%
SubstitutionMethyl chloropyrimidine, DIPEAPyrimidine-coupled derivative85%

Pd-Catalyzed Coupling Reactions

The amine group facilitates palladium-catalyzed cross-coupling reactions.

  • Example :

    • Coupling with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) via Pd catalysis .

Reagents/ConditionsProductYieldSource
Pd(OAc)2_2, Xantphos, NaOtBu, 100°CAryl-pyrrolidine conjugate92%

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form lactams or ketones.

  • Reagents/Conditions :

    • KMnO4_4 in acidic medium.

    • CrO3_3 under controlled conditions.

  • Products :

    • Cyclopenta[c]pyrrolidinone derivatives.

ReagentConditionsProductYieldSource
KMnO4_4H2_2SO4_4, 60°CLactam derivative60–65%

Comparative Reactivity Table

Reaction TypeKey ReagentsMajor ProductYield RangeSelectivity
Ester hydrolysisLiOH, HClCarboxylic acid/salt85–99%High
Amine substitutionMethyl chloropyrimidinePyrimidine conjugate85%Moderate
Pd-catalyzed couplingPd(OAc)2_2, XantphosAryl-pyrrolidine derivative92%High
ReductionLiAlH4_4Primary alcohol75–80%High

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion (basic) or acid-catalyzed acyl-oxygen cleavage .

  • Pd-Catalyzed Coupling : Involves oxidative addition of aryl halides to Pd(0), followed by transmetalation and reductive elimination .

  • Amine Deprotection : Acidic cleavage of the Boc group generates a reactive ammonium intermediate, facilitating subsequent substitutions .

Scientific Research Applications

Inhibition of SHP2 Activity

Recent studies have identified ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate and its derivatives as potential inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2), which is implicated in several cancers. The compound has been shown to modulate SHP2 activity, providing a therapeutic avenue for treating SHP2-mediated disorders such as various malignancies. The patent WO2019051469A1 describes the synthesis and application of these compounds in creating pharmaceutical compositions aimed at inhibiting SHP2 activity, highlighting their potential in cancer therapy .

Retinol-Binding Protein 4 (RBP4) Antagonism

Another significant application is the development of RBP4 antagonists using the octahydrocyclopenta[c]pyrrole scaffold. These antagonists impede the ocular uptake of retinol, which is crucial for vision. Studies have demonstrated that certain analogues of ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate exhibit strong binding to RBP4 and effectively reduce serum RBP4 levels, suggesting their potential use in treating age-related macular degeneration (AMD) and other retinal diseases .

Case Studies and Research Findings

StudyFocusFindings
Patent WO2019051469A1SHP2 InhibitionDemonstrated efficacy in inhibiting SHP2 activity; potential for cancer treatment.
PMC4902181RBP4 AntagonismIdentified analogues with strong binding affinity to RBP4; reduced serum levels significantly in rodent models.
MDPI ResearchArginase InhibitionExplored structural analogues with potential inhibitory effects on arginase; implications for metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole derivatives, which are frequently modified to develop antagonists of Retinol Binding Protein 4 (RBP4) for therapeutic applications . Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Applications / Activity
Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride Hexahydrocyclopenta[c]pyrrole Ethyl ester (position 5), hydrochloride salt C₁₀H₁₈ClNO₂ 219.71 R&D, synthetic intermediate
Methyl 2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate (27) Hexahydrocyclopenta[c]pyrrole Methyl pyrimidine-4-carboxylate, trifluoromethylphenyl group C₂₀H₂₀F₃N₃O₂ 392.38 RBP4 antagonism
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Hexahydrocyclopenta[c]pyrrole tert-Butyl ester, ketone (position 5) C₁₂H₁₉NO₃ 225.28 Intermediate in organic synthesis
Methyl 6-(trifluoromethyl)-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate (29) Hexahydrocyclopenta[c]pyrrole Trifluoromethyl-pyrimidine, trifluoromethylphenyl group C₂₁H₁₉F₆N₃O₂ 460.39 High-affinity RBP4 inhibition

Biological Activity

Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride is a compound with significant biological activity, primarily studied for its potential as a pharmacological agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which is common among pyrrole derivatives. The compound exhibits unique physicochemical properties that contribute to its biological activity.

  • Retinol Binding Protein 4 (RBP4) Antagonism :
    • The compound has been identified as an antagonist of RBP4, a protein implicated in metabolic disorders such as obesity and insulin resistance. Studies have shown that it significantly reduces circulating RBP4 levels in vivo, suggesting a potential role in managing metabolic diseases .
  • Antiviral Activity :
    • Research indicates that derivatives of this compound exhibit antiviral properties, particularly against enteroviruses. For instance, structure-based lead optimization studies revealed that related compounds could inhibit enterovirus D68 protease with low IC50 values, indicating strong antiviral efficacy .
  • Cytotoxic Effects :
    • Various studies have demonstrated the cytotoxicity of pyrrole derivatives against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation .

Case Study 1: RBP4 Antagonism

A study focused on the pharmacokinetic and pharmacodynamic properties of this compound showed that it can lower serum RBP4 levels by over 85% in rodent models. This finding supports its potential therapeutic application in metabolic syndrome management .

Case Study 2: Antiviral Efficacy

In another study, derivatives of the compound were tested against enterovirus D68. The results indicated that certain modifications to the structure enhanced antiviral potency, with one derivative achieving an EC50 value as low as 0.19 μM . This highlights the importance of structural optimization in drug design.

Comparative Analysis of Biological Activity

Compound Target IC50/EC50 (μM) Effectiveness
This compoundRBP4Not specifiedSignificant reduction in RBP4 levels
Related derivativeEnterovirus D68 Protease0.18/0.45High antiviral potency
Fused pyrrole derivativeCancer cell linesVariousInduces apoptosis

Q & A

Q. What are the validated synthetic routes for Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, and how do reaction conditions impact yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted coupling of a pyrrole precursor (e.g., hexahydrocyclopenta[c]pyrrole) with ethyl chloroformate in the presence of a base like i-Pr2NEt in DMF at 70°C for 90 minutes achieves moderate yields (40–60%) . Solvent choice (DMF vs. THF) and reaction time significantly influence purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR should resolve the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2) and bicyclic proton environments (δ 2.5–3.5 ppm for pyrrolidine protons) .
  • X-ray Diffraction : Single-crystal analysis (e.g., using SHELXL ) confirms stereochemistry. For example, a related methyl analog (CAS 1372548-30-5) showed a chair conformation in the cyclopentane ring with R-factor = 0.054 .

Q. What are the key stability considerations for handling and storing this hydrochloride salt?

Methodological Answer: The compound is hygroscopic and requires storage at 2–8°C in airtight containers under inert gas (e.g., argon). Stability studies indicate decomposition >100°C, with hydrolysis of the ester moiety in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., DMF, THF) during synthesis to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for bicyclic pyrrole derivatives?

Methodological Answer: Crystallographic disorder in bicyclic systems can arise from flexible cyclopentane rings. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) to refine occupancy ratios.
  • Applying restraints (e.g., SIMU in SHELXL) to manage anisotropic displacement parameters .
  • Example: A related spirocyclic compound exhibited 15% disorder in the cyclohexanol group, resolved using Hirshfeld rigid-bond tests .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solubility and membrane permeability using force fields (e.g., AMBER).
  • Docking Studies : Assess binding to biological targets (e.g., retinol-binding proteins) using AutoDock Vina. For analogs, logP values ~2.5 suggest moderate blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4/2D6 substrates) and low toxicity (LD50 >500 mg/kg in rodents).

Q. How do substituents on the pyrrole ring influence bioactivity in related compounds?

Methodological Answer: Substituent effects can be quantified via SAR studies:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to retinol-binding protein 4 (Kd = 12 nM vs. 45 nM for unsubstituted analogs) .
  • Bulkier groups (e.g., tert-butyl) reduce aqueous solubility but improve metabolic stability .

Key Research Challenges

  • Stereochemical Purity : Racemization during esterification requires chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess validation.
  • Scale-up Limitations : Microwave methods are less feasible for >10 g batches; alternative flow chemistry approaches are under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
Reactant of Route 2
Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.